molecular formula C10H20N2 B1488519 1-(1-Cyclopropylethyl)-1,4-diazepane CAS No. 1184834-25-0

1-(1-Cyclopropylethyl)-1,4-diazepane

Cat. No. B1488519
CAS RN: 1184834-25-0
M. Wt: 168.28 g/mol
InChI Key: ZHKNORSXUSWZCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(1-Cyclopropylethyl)-1,4-diazepane” is a diazepane derivative. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms . They are used in a variety of applications, including as building blocks in organic synthesis and as precursors to pharmaceuticals .


Synthesis Analysis

The synthesis of diazepane derivatives can be complex and often involves multiple steps. Unfortunately, without specific information on “1-(1-Cyclopropylethyl)-1,4-diazepane”, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of “1-(1-Cyclopropylethyl)-1,4-diazepane” would likely consist of a seven-membered ring containing two nitrogen atoms and a cyclopropyl group attached to one of the carbons .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “1-(1-Cyclopropylethyl)-1,4-diazepane”, we can predict that it would have properties similar to other diazepane derivatives .

Scientific Research Applications

Synthesis Techniques and Applications

  • Ugi Multicomponent Reaction : A study explored a two-step approach to synthesize diazepane systems, including 1-(1-Cyclopropylethyl)-1,4-diazepane. It involved a Ugi multicomponent reaction followed by intramolecular SN2 reaction. This method achieved high yields and provided a mechanistic explanation for the observed outcomes (Banfi et al., 2007).

  • Microwave-Assisted Synthesis : Another research found an efficient microwave-assisted synthesis for 1,4-diazepane derivatives. This process rapidly produced 7-substituted-1,4-diazepin-5-ones in good yields, demonstrating a novel method for diazepane synthesis (Wlodarczyk et al., 2007).

  • Synthesis via Hydrogen Borrowing : A 2023 study reported the synthesis of 1,4-diazacycles, including diazepanes, using diol-diamine coupling with a specific ruthenium(II) catalyst. This method tolerates various amines and alcohols and was applied to synthesize drugs like cyclizine and homochlorcyclizine (Nalikezhathu et al., 2023).

  • Ring Transformations in Synthesis : Research from 1977 discussed ring-enlargement of uracil dihalocarbene adducts to yield 1,3-diazepine derivatives. This process involves the reduction of adducts, leading to various diazepines, providing insights into the mechanism of formation and transformations (Thiellier et al., 1977).

  • Synthesis of 1,4-Diazepanes via Domino Process : A 2020 study introduced a method for synthesizing 1,4-diazepanes using simple starting materials. This process involved an aza-Nazarov reagent followed by intramolecular aza-Michael reaction, highlighting an efficient approach to diazepane synthesis (Maiti et al., 2020).

Medicinal Chemistry Applications

  • 1,3-Diazepine in Medicinal Chemistry : A comprehensive review in 2021 highlighted the significance of the 1,3-diazepine moiety in medicinal chemistry. It is present in various biologically active compounds and used in designing drugs with a wide range of biological activities. This review focused on enzyme inhibitors and GPCR ligands incorporating the 1,3-diazepine scaffold (Malki et al., 2021).

  • Structural and Docking Studies : Another study reported the preparation and X-ray crystallographic characterization of 1,4-diazepine derivatives. Docking studies showed these compounds inhibit the active site of the target protein, indicating potential drug molecule applications (Velusamy et al., 2015).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if “1-(1-Cyclopropylethyl)-1,4-diazepane” were to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on “1-(1-Cyclopropylethyl)-1,4-diazepane”, it’s difficult to provide a detailed safety and hazards analysis .

properties

IUPAC Name

1-(1-cyclopropylethyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-9(10-3-4-10)12-7-2-5-11-6-8-12/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKNORSXUSWZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Cyclopropylethyl)-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Cyclopropylethyl)-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-(1-Cyclopropylethyl)-1,4-diazepane
Reactant of Route 3
Reactant of Route 3
1-(1-Cyclopropylethyl)-1,4-diazepane
Reactant of Route 4
1-(1-Cyclopropylethyl)-1,4-diazepane
Reactant of Route 5
1-(1-Cyclopropylethyl)-1,4-diazepane
Reactant of Route 6
1-(1-Cyclopropylethyl)-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.